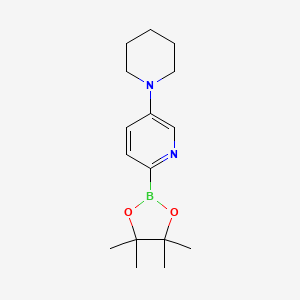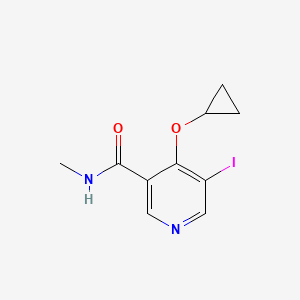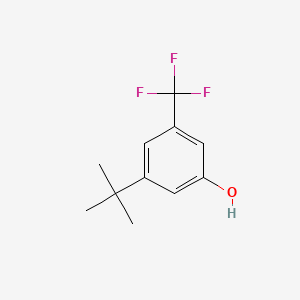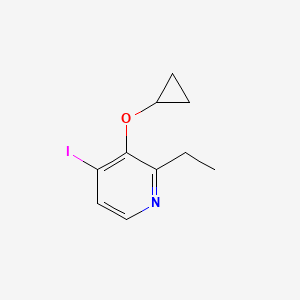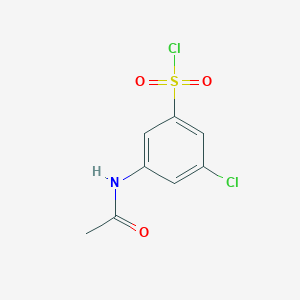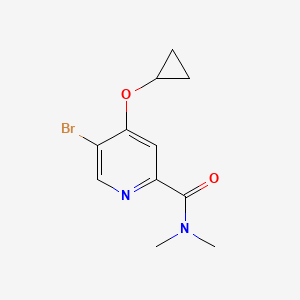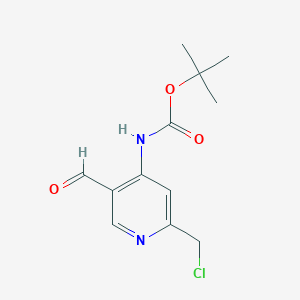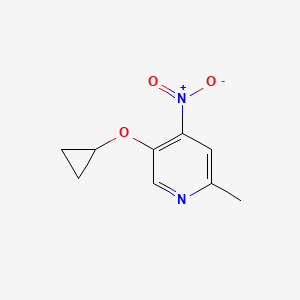
5-Cyclopropoxy-2-methyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-methyl-4-nitropyridine: is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form the nitro derivative . The reaction conditions are carefully controlled to avoid polynitration and ensure high selectivity. The nitration product is then subjected to further reactions to introduce the cyclopropoxy and methyl groups.
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-methyl-4-nitropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 5-Cyclopropoxy-4-methyl-2-nitropyridine
- 4-Nitropyridine
- 3-Nitropyridine
Comparison: 5-Cyclopropoxy-2-methyl-4-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to other nitropyridines, this compound exhibits different reactivity and selectivity in chemical reactions. Its unique structure also influences its interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-8(11(12)13)9(5-10-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
PMKMQCLYSSFFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


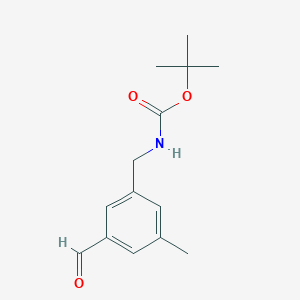
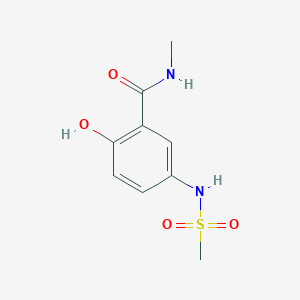
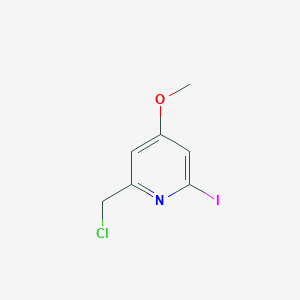

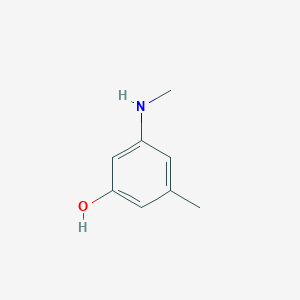
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
